1-Methyl-2-(o-tolyl)indole
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Overview
Description
1-Methyl-2-(o-tolyl)indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(o-tolyl)indole typically involves the reaction of o-toluidine with acetone in the presence of an acid catalyst to form the corresponding indole derivative. The reaction conditions often include refluxing the reactants in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods: Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(o-tolyl)indole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Oxidation: Indole-2-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Nitro, sulfonyl, and halogenated indole derivatives.
Scientific Research Applications
1-Methyl-2-(o-tolyl)indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-2-(o-tolyl)indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may activate or inhibit certain signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
2-Methylindole: Similar in structure but with a methyl group at the 2-position instead of the 1-position.
3-Methylindole: Another structural isomer with a methyl group at the 3-position.
Uniqueness: 1-Methyl-2-(o-tolyl)indole is unique due to the presence of both a methyl group at the 1-position and an o-tolyl group at the 2-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .
Properties
Molecular Formula |
C16H15N |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
1-methyl-2-(2-methylphenyl)indole |
InChI |
InChI=1S/C16H15N/c1-12-7-3-5-9-14(12)16-11-13-8-4-6-10-15(13)17(16)2/h3-11H,1-2H3 |
InChI Key |
KTRVLWGDEMPUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=CC=CC=C3N2C |
Origin of Product |
United States |
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